![molecular formula C11H18F3NO4 B2772054 Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 2418643-83-9](/img/structure/B2772054.png)
Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound. It has a molecular weight of 299.29 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H20F3NO4/c1-9(2,3)20-8(18)16-10(7-17)5-11(6-10,19-4)12(13,14)15/h17H,5-7H2,1-4H3,(H,16,18)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, aligning with β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Insecticide Synthesis
The compound has been used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. Key steps in these preparations include cocyclization with protected (1-aminocyclopropyl)methyl derivatives (Brackmann, Yufit, Howard, Es-Sayed*, & Meijere, 2005).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including variants of the compound, have been identified as first-class N-(Boc) nitrone equivalents, useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Studies
The compound's variants have been studied for their molecular structures, particularly focusing on intermolecular hydrogen-bond connectivity and the formation of layered structures in specific variants (Howie et al., 2011).
Chemoselective Transformations
Research has explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating the compound's role in the synthesis of N-ester type compounds (Sakaitani & Ohfune, 1990).
Synthesis of Functionalized Cyclopentenes
The compound's derivatives have been used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenations to yield single diastereomers of functionalized cyclopentenes (Smith et al., 2001).
Metalation and Alkylation Studies
Studies have investigated the metalation and reaction with electrophiles of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Analytical Chemistry Applications
The compound has been used to study the effects of co-modifiers in cyclodextrin-modified mobile phases on the chromatographic separation of polyaromatic hydrocarbons, indicating its utility in analytical chemistry (Husain, Christian, & Warner, 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H303, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-8(2,3)19-7(17)15-9(6-16)4-10(18,5-9)11(12,13)14/h16,18H,4-6H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJVFIWSDHCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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